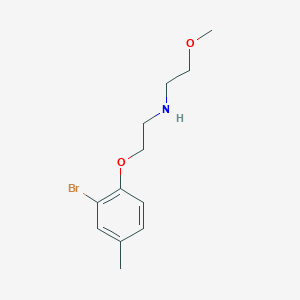

2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)ethanamine

Description

Its hydrochloride salt is documented under the alias 2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)ethanamine hydrochloride (1:1) . Structurally, the compound features:

- Phenoxy moiety: A 2-bromo-4-methylphenyl group, providing steric bulk and electron-withdrawing effects.

Properties

IUPAC Name |

N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2/h3-4,9,14H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKXJZTYQGZXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCNCCOC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366147 | |

| Record name | 2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434303-01-2 | |

| Record name | 2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)ethanamine typically involves the following steps:

Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group.

Etherification: The brominated phenol is then reacted with 2-chloroethanol to form 2-(2-Bromo-4-methylphenoxy)ethanol.

Amination: The final step involves the reaction of 2-(2-Bromo-4-methylphenoxy)ethanol with 2-methoxyethylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)ethanamine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the ethanamine backbone.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.

Oxidation: Products include quinones or other oxidized phenoxy derivatives.

Reduction: Products include dehalogenated ethanamine derivatives.

Scientific Research Applications

2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)ethanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated phenoxy group may facilitate binding to these targets, while the ethanamine backbone can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenethylamine Derivatives

NBOMe Series (2C-X-NBOMe Derivatives)

NBOMe compounds are a class of psychedelic phenethylamines featuring a 2,5-dimethoxyphenyl core and an N-(2-methoxybenzyl) substitution. Key comparisons include:

Key Differences :

- The target compound lacks the 2,5-dimethoxy pattern critical for 5-HT2A binding in NBOMe derivatives .

Halogenated Phenethylamines

Other halogen-substituted analogs include:

- 24H-NBBr (N-(2-bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine) : Features a brominated benzyl group and dimethoxyphenyl core, showing moderate 5-HT2A agonism in zebrafish models .

- 2-(4-Bromophenoxy)-N,N-diethylethanamine: Shares a bromophenoxy group but has a diethylamine chain, likely increasing lipophilicity and metabolic stability compared to the target compound .

Methoxyethyl-Modified Analogs

- N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine (CAS 434309-60-1): Differs in having a methoxypropyl chain, which may extend half-life due to reduced steric hindrance .

Pharmacological and Structural Implications

Receptor Interaction Profiles

- 5-HT2A Receptor: NBOMe derivatives exhibit nanomolar affinity due to their 2,5-dimethoxy and methoxybenzyl groups . The target compound’s 2-bromo-4-methylphenoxy group may reduce affinity, as electron-donating groups (e.g., methoxy) enhance binding.

Physicochemical Properties

| Property | Target Compound | 25B-NBOMe | 2-(4-Bromophenoxy)-N,N-diethylethanamine |

|---|---|---|---|

| Molecular Weight | ~328.2 (HCl salt: ~364.7) | ~401.3 | ~298.2 |

| LogP (Estimated) | ~2.5 | ~3.8 | ~3.2 |

| Polar Surface Area | ~40 Ų | ~55 Ų | ~20 Ų |

Implications :

- Lower LogP in the target compound suggests reduced membrane permeability compared to NBOMes.

- Higher polar surface area may limit CNS activity but improve solubility.

Biological Activity

2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)ethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted phenoxy group and an amine functional group, which are critical for its interaction with biological systems. Its structure allows for various chemical reactions that can enhance its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The brominated phenoxy group can engage in hydrophobic interactions, while the amine moiety may form hydrogen bonds with target proteins. This dual interaction mechanism is essential for modulating biological pathways, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Properties

Research indicates that compounds with bromo-substituted phenolic structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to G2/M cell cycle arrest .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-methylphenol | Bromo-substituted phenol | Anticancer, anti-inflammatory |

| 4-Bromo-N,N-dimethylaniline | Dimethylated aniline | Anticancer |

| 4-Methoxyphenol | Methoxy-substituted phenol | Antioxidant |

Interaction with Biological Macromolecules

The compound has been utilized as a probe to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This application is crucial for understanding the compound's role in biochemical pathways and its potential as a therapeutic agent .

Case Studies

Several studies have documented the effects of similar compounds on cancer cell lines:

-

Study on Cell Proliferation :

A recent investigation assessed the cytotoxicity of various bromo-substituted phenols, including analogs of this compound. Results indicated that these compounds significantly inhibited cell growth in human cancer cell lines (HCT116 and MCF7), with IC50 values suggesting potent anticancer activity . -

Mechanistic Insights :

Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells. The researchers found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways involving caspase activation and mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.